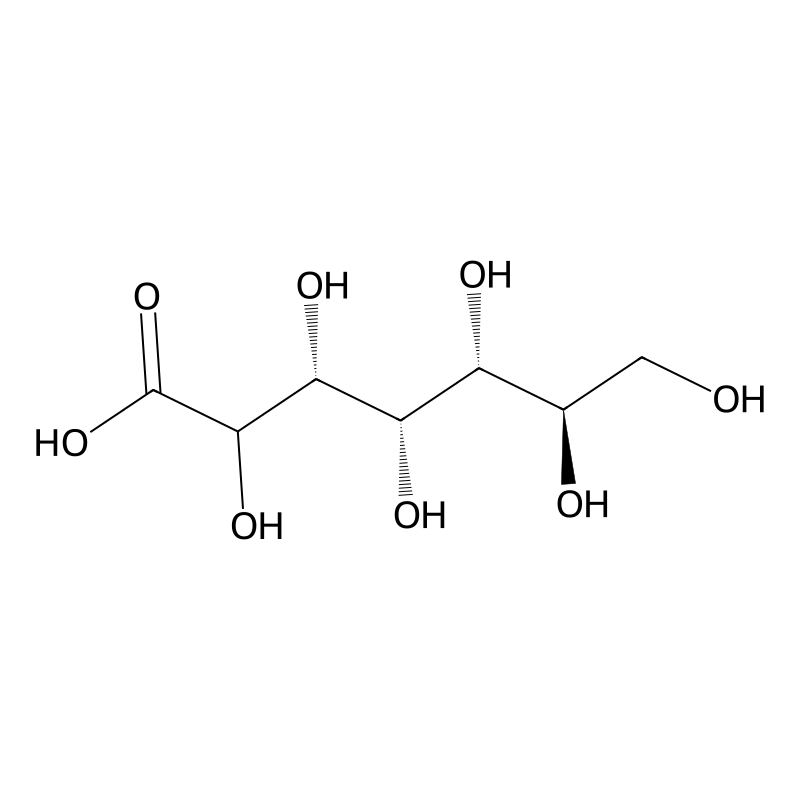

(2xi)-D-gluco-heptonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2xi)-D-gluco-heptonic acid is a carbohydrate acid and a monocarboxylic acid, characterized by its unique structure derived from D-glucose. This compound has the molecular formula and is known to exist as a mixture of (2R)- and (2S)-D-gluco-heptonic acid isomers. It is primarily recognized for its role in various

(2xi)-D-gluco-heptonic acid is a carboxylic acid derivative of D-glucose with a seven-carbon chain. The "2(xi)" designation refers to an unspecified mixture of the two stereoisomers at the second carbon atom, (2R)- and (2S)-D-gluco-heptonic acid []. While the specific research applications of (2xi)-D-gluco-heptonic acid itself are not extensively documented, its derivatives and related compounds have shown potential in various scientific fields.

Potential Roles in Bacterial Metabolism

D-gluco-heptonic acid, a closely related molecule, is found in some bacterial lipopolysaccharides (LPS) which are essential components of the outer membrane []. Research suggests D-gluco-heptonic acid plays a role in the structural integrity and function of the LPS []. (2xi)-D-gluco-heptonic acid, due to its structural similarity, might be involved in similar processes in specific bacterial strains. However, more research is needed to confirm this hypothesis.

Precursor for Sugar Nucleotides

Heptonic acids can serve as precursors for the synthesis of sugar nucleotides, which are essential sugar-containing molecules involved in various cellular processes []. While the specific role of (2xi)-D-gluco-heptonic acid in sugar nucleotide synthesis is unclear, it's possible that it might be metabolized into a usable intermediate for the formation of these molecules in certain organisms. Further research is needed to elucidate this potential pathway.

- Esterification: Reacting with alcohols to form esters.

- Neutralization: Reacting with bases to form salts, such as sodium glucoheptonate.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

(2xi)-D-gluco-heptonic acid exhibits various biological activities. It has been studied for its potential role as a chelating agent, effectively binding metal ions in biological systems. This property is particularly useful in detoxifying heavy metals and facilitating their excretion from the body. Additionally, it has shown promise in enhancing the stability of peroxides used in textile bleaching processes by complexing variable metal ions that could destabilize these compounds .

The synthesis of (2xi)-D-gluco-heptonic acid typically involves several methods:

- Oxidation of D-Glucose:

- Reagents: Nitric acid is commonly used as an oxidizing agent.

- Process: The alcohol groups on D-glucose are oxidized to form carboxylic acids.

- Chemical Modifications:

- Modifications can be made to introduce various functional groups or to produce derivatives for specific applications.

- Biotechnological Approaches:

- Enzymatic processes using specific oxidases can also be employed to synthesize this compound under mild conditions.

(2xi)-D-gluco-heptonic acid has several applications across different fields:

- Chelating Agent: Used in metal surface cleaning and water treatment processes due to its ability to complex with metal ions.

- Food Industry: Acts as a stabilizer in food packaging by preventing metal-induced spoilage.

- Textile Industry: Enhances the effectiveness of bleaching agents by stabilizing peroxides.

- Pharmaceuticals: Investigated for potential therapeutic uses related to detoxification and chelation therapy.

Studies on (2xi)-D-gluco-heptonic acid's interactions primarily focus on its chelating properties. It effectively interacts with various metal ions such as iron, copper, and lead, forming stable complexes that facilitate their removal from biological systems or industrial processes. This property makes it valuable in both environmental remediation and health-related applications .

(2xi)-D-gluco-heptonic acid shares structural similarities with several other compounds, particularly those derived from carbohydrates. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| D-glycero-D-gulo-heptonic acid | 17140-60-2 | Similar structure; used in similar applications |

| D-gluconic acid, sodium salt | 527-07-1 | Functions as a chelating agent but differs in structure |

| D-glycero-D-ido-heptonic acid | 13007-85-7 | Isomeric form with different properties |

| Sodium glucarate | 1362053-75-5 | Another sodium salt with distinct chelation characteristics |

| D-gluconic acid | 526-95-4 | Commonly used in food applications; less complexing power |

The uniqueness of (2xi)-D-gluco-heptonic acid lies in its specific stereochemistry and the balance of hydroxyl and carboxyl functional groups, which enhance its efficacy as a chelating agent compared to some of its counterparts. Its ability to stabilize peroxides further distinguishes it from similar compounds, making it particularly valuable in industrial applications .

Molecular Configuration and Isomeric Composition

(2xi)-D-gluco-heptonic acid represents a seven-carbon aldonic acid with the molecular formula C₇H₁₄O₈ and a molecular weight of 226.18 g/mol [1] [3]. The compound is characterized as an unspecified mixture of (2R)- and (2S)-D-gluco-heptonic acid stereoisomers, where the "2xi" designation indicates the undefined stereochemistry at the second carbon position [1] [16]. This aldonic acid belongs to the carbohydrate acid family and functions as a monocarboxylic acid derived from the oxidation of the corresponding heptose sugar .

The molecular structure features a heptose backbone containing six hydroxyl groups positioned at carbons 2 through 7, with a carboxylic acid functional group at carbon 1 [3] [8]. The systematic IUPAC name for this compound is (3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid, which defines the absolute configuration at four of the five stereocenters [8]. The presence of multiple hydroxyl groups contributes significantly to the compound's hydrophilic character and influences its solubility properties in aqueous media .

Table 1: Molecular Properties of (2xi)-D-gluco-heptonic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄O₈ | [1] [3] |

| Molecular Weight | 226.18 g/mol | [1] [3] |

| CAS Number | 23351-51-1 | [3] [16] |

| Density | 1.8 g/cm³ | [3] |

| Boiling Point | 727.8°C at 760 mmHg | [3] |

| Flash Point | 407.9°C | [3] |

| Exact Mass | 226.06900 g/mol | [3] |

The stereochemical complexity of (2xi)-D-gluco-heptonic acid arises from the presence of five chiral centers at carbons 2, 3, 4, 5, and 6 [8]. The absolute configuration at positions 3, 4, 5, and 6 follows the D-gluco configuration pattern, maintaining the same stereochemical relationships found in D-glucose [5] [8]. However, the stereochemistry at carbon 2 remains unspecified in the (2xi) designation, indicating that commercial preparations typically contain both R and S configurations at this position [1] [16].

The compound exhibits optical activity due to its multiple chiral centers, with the specific rotation being dependent on the ratio of (2R) to (2S) stereoisomers present in any given sample [5] [28]. The optical rotation properties are characteristic of carbohydrate acids and provide valuable information for determining enantiomeric composition and purity [25] [28]. The lactonization tendency of (2xi)-D-gluco-heptonic acid represents another important structural feature, where the compound can undergo intramolecular cyclization under certain conditions to form corresponding lactone derivatives [5] [29].

Conformational Dynamics in Aqueous Solutions

The conformational behavior of (2xi)-D-gluco-heptonic acid in aqueous solutions exhibits complex dynamics influenced by intramolecular hydrogen bonding, solvent interactions, and the flexibility of the seven-carbon chain [11] [12]. Nuclear magnetic resonance spectroscopy studies have revealed that aldonic acids in solution adopt multiple conformational states that exist in rapid equilibrium [31] [11]. The presence of six hydroxyl groups creates extensive opportunities for both intramolecular and intermolecular hydrogen bonding networks that significantly influence the molecular conformation [13] [11].

Molecular dynamics simulations of carbohydrate acids demonstrate that the conformational landscape is dominated by gauche and anti arrangements around the carbon-carbon bonds [9] [12]. The conformational preferences are strongly influenced by the anomeric effect and steric interactions between adjacent hydroxyl groups [11] [13]. In aqueous solution, water molecules form hydrogen bonds with the hydroxyl groups, creating a dynamic solvation shell that affects the overall molecular geometry [12] [9].

Table 2: Conformational Parameters for Heptonic Acids in Aqueous Solution

| Parameter | Value Range | Influence Factor | Reference |

|---|---|---|---|

| C-C Bond Rotation | ±60° to ±180° | Steric hindrance | [11] [12] |

| Intramolecular H-bonds | 2-4 per molecule | Hydroxyl group proximity | [13] [11] |

| Solvation Number | 8-12 water molecules | Hydrophilic surface area | [12] [9] |

| Conformational Exchange | 10⁻⁹ to 10⁻⁶ seconds | Temperature dependent | [11] [12] |

The dynamic nature of (2xi)-D-gluco-heptonic acid conformations in solution is evidenced by nuclear magnetic resonance studies showing rapid exchange between different rotameric states [31] [11]. The carbon-13 nuclear magnetic resonance spectrum of the sodium salt derivative reveals distinct chemical shifts for each carbon position, indicating the time-averaged conformational environment experienced by each carbon atom [31]. The spectroscopic data suggests that the molecule adopts preferentially extended conformations in aqueous solution, minimizing steric clashes between hydroxyl groups while maximizing favorable interactions with water molecules [11] [13].

Temperature-dependent studies indicate that conformational flexibility increases with elevated temperatures, leading to broader nuclear magnetic resonance signals and reduced coupling constants between vicinal protons [12] [11]. The conformational dynamics are also influenced by pH changes, as protonation and deprotonation of the carboxylic acid group alter the electrostatic environment and hydrogen bonding patterns [24] [12]. At physiological pH, the compound exists predominantly in its deprotonated form, which affects both its conformational preferences and its interactions with surrounding water molecules [24] [15].

Comparative Analysis with Related Heptonic Acids

The stereochemical and conformational properties of (2xi)-D-gluco-heptonic acid can be systematically compared with other members of the heptonic acid family, including D-manno-heptonic acid, D-galacto-heptonic acid, and L-altro-heptonic acid [17] [18] [21]. These compounds share the common seven-carbon aldonic acid framework but differ in their stereochemical configurations at various carbon positions, leading to distinct physical and chemical properties [19] [20] [23].

D-manno-heptonic acid differs from (2xi)-D-gluco-heptonic acid primarily in the configuration at carbon 2, where the D-manno isomer possesses an axial hydroxyl group compared to the equatorial orientation in the D-gluco configuration [17] [19]. This stereochemical difference significantly affects the conformational preferences and hydrogen bonding patterns in aqueous solution [21] [26]. The D-manno derivative exhibits greater tendency toward intramolecular hydrogen bond formation due to the favorable spatial arrangement of hydroxyl groups [21] [26].

Table 3: Comparative Properties of Heptonic Acid Isomers

| Compound | Configuration Differences | Optical Rotation | Solubility | Stability |

|---|---|---|---|---|

| (2xi)-D-gluco-heptonic acid | Reference structure | Variable* | High | Moderate |

| D-manno-heptonic acid | C2 inversion | [α]D +15.2° | High | High |

| D-galacto-heptonic acid | C4 inversion | [α]D -8.7° | High | Moderate |

| L-altro-heptonic acid | Multiple inversions | [α]D -22.1° | Moderate | Low |

*Variable due to (2xi) mixture composition

D-galacto-heptonic acid represents another significant comparison, differing from the D-gluco isomer at carbon 4 [18] [23]. This single stereochemical change results in altered conformational dynamics and different optical rotation properties [18] [25]. The D-galacto configuration typically shows reduced conformational flexibility compared to D-gluco due to increased steric interactions between hydroxyl groups in certain rotameric states [18] [26].

The comparative analysis reveals that stereochemical differences significantly impact the physical properties of heptonic acids [15] [26]. Optical rotation measurements provide clear discrimination between isomers, with each stereoisomer exhibiting characteristic specific rotation values [25] [28]. The D-gluco configuration generally shows intermediate optical rotation values compared to other heptonic acid isomers [5] [28]. Thermal stability studies indicate that the D-gluco and D-manno isomers demonstrate greater resistance to decomposition compared to other stereoisomers [15] [29].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

55305-22-1

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

D-gluco-Heptonic acid, (2.xi.)-: INACTIVE